molecular formula C32H12F10O4 B14287230 Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate CAS No. 137300-28-8

Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate

Cat. No.: B14287230
CAS No.: 137300-28-8
M. Wt: 650.4 g/mol
InChI Key: TYXOTOKDHSMAII-UHFFFAOYSA-N
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Description

Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is a chemical compound that features a pyrene core substituted with two pentafluorophenylmethyl groups at the 1,2-positions of the dicarboxylate. The pyrene nucleus is known for its photophysical and electronic properties, making it valuable in materials science, supramolecular chemistry, and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate typically involves the reaction of pyrene-1,2-dicarboxylic acid with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrene core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrene derivatives.

    Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrenequinones.

    Reduction: Dihydropyrene derivatives.

    Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are crucial for its role in supramolecular chemistry and materials science. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
  • Pyrene-1,2-dicarboxylic acid
  • Pentafluorobenzyl pyrene derivatives

Uniqueness

Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is unique due to the presence of both the pyrene core and the pentafluorophenylmethyl groups. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and supramolecular chemistry .

Properties

137300-28-8

Molecular Formula

C32H12F10O4

Molecular Weight

650.4 g/mol

IUPAC Name

bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate

InChI

InChI=1S/C32H12F10O4/c33-21-16(22(34)26(38)29(41)25(21)37)9-45-31(43)15-8-13-5-4-11-2-1-3-12-6-7-14(19(13)18(11)12)20(15)32(44)46-10-17-23(35)27(39)30(42)28(40)24(17)36/h1-8H,9-10H2

InChI Key

TYXOTOKDHSMAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C(=O)OCC5=C(C(=C(C(=C5F)F)F)F)F)C(=O)OCC6=C(C(=C(C(=C6F)F)F)F)F)C=C2

Origin of Product

United States

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